molecular formula C7H5Cl2NO B151250 2,6-Dichlorobenzamide CAS No. 2008-58-4

2,6-Dichlorobenzamide

Cat. No. B151250
CAS RN: 2008-58-4
M. Wt: 190.02 g/mol
InChI Key: JHSPCUHPSIUQRB-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzamide is a compound with the formula C7H5Cl2NO. It is a degradation product and metabolite of the pesticide dichlobenil . It is also found to be a persistent metabolite of herbicide 2,6-Dichlorobenzonitrile .


Synthesis Analysis

2,6-dichlorobenzamide derivatives have been synthesized in research studies. The compounds were synthesized by known methods. Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2,6-dichlorobenzoyl chloride was added .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzamide is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H, (H2,10,11) .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2,6-Dichlorobenzamide .


Physical And Chemical Properties Analysis

2,6-Dichlorobenzamide is a light gray powder . It has a molecular weight of 190.03 . It is slightly soluble in water .

Future Directions

2,6-Dichlorobenzamide is a common groundwater pollutant and there is ongoing research into the possibility of removing it by introducing the efficient BAM degrader Aminobacter sp. MSH1 into biologically active sand filters .

properties

IUPAC Name

2,6-dichlorobenzamide
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InChI

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
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InChI Key

JHSPCUHPSIUQRB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl
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Molecular Formula

C7H5Cl2NO
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DSSTOX Substance ID

DTXSID7022170
Record name 2,6-Dichlorobenzamide
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Molecular Weight

190.02 g/mol
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Physical Description

Off-white powder; [MSDSonline]
Record name 2,6-Dichlorobenzamide
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Solubility

In water, 2.73X10+3 mg/L at 23 °C
Record name 2,6-Dichlorobenzamide
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Vapor Pressure

0.0000326 [mmHg]
Record name 2,6-Dichlorobenzamide
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Product Name

2,6-Dichlorobenzamide

Color/Form

Crystals

CAS RN

2008-58-4
Record name 2,6-Dichlorobenzamide
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Melting Point

198 °C
Record name 2,6-Dichlorobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main source of 2,6-Dichlorobenzamide (BAM) in the environment?

A1: BAM primarily originates from the degradation of the herbicide dichlobenil (2,6-dichlorobenzonitrile). Dichlobenil is transformed into BAM in soil, primarily through microbial activity. [, ]

Q2: Why is BAM considered a persistent pollutant?

A2: BAM exhibits high persistence in the environment due to its resistance to further degradation. Several factors contribute to this persistence, including its relatively low sorption to soil, allowing it to leach into groundwater easily, [] and the limited ability of naturally occurring microbial communities to degrade it. [, ]

Q3: How does the sorption behavior of BAM compare to its parent compound, dichlobenil?

A3: Dichlobenil generally exhibits stronger sorption to soil than BAM, particularly in topsoils and clayey till sediments. [] BAM, being more polar, shows weaker sorption and tends to be more mobile in the soil profile, increasing its leaching potential. [, ]

Q4: What role does weathering play in the sorption of BAM and dichlobenil to soil?

A4: Studies indicate that both BAM and dichlobenil show significantly higher sorption (2-47 times) in unoxidized (reduced) clayey till compared to weathered (oxidized) clayey till. [] This difference is primarily attributed to changes in the composition of organic matter due to weathering processes, affecting the sorption capacity of the soil. []

Q5: Are there any microorganisms capable of degrading BAM?

A5: Yes, although limited, certain bacterial species, particularly within the Aminobacter genus, have demonstrated the capability to degrade and even mineralize BAM. [, , , , ]

Q6: Which microorganisms are known to degrade BAM effectively?

A6: Aminobacter spp., particularly strains like MSH1 and ASI1, are the only known bacteria capable of mineralizing BAM. [, , , , ] These strains utilize BAM as a sole source of carbon, nitrogen, and energy. []

Q7: What is known about the BAM degradation pathway in Aminobacter sp. MSH1?

A7: The BAM catabolic pathway in Aminobacter sp. MSH1 is unique. The first step involves the hydrolysis of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) by the amidase enzyme BbdA. [] The pathway then diverges from typical chlorobenzoate catabolism, involving multiple hydroxylation and dehalogenation steps before ring cleavage and further processing to intermediates of the tricarboxylic acid (TCA) cycle. []

Q8: Is the entire BAM degradation pathway in Aminobacter sp. MSH1 encoded on its chromosome?

A8: No, the BAM catabolic genes in Aminobacter sp. MSH1 are located on two plasmids: pBAM1, carrying the gene for BAM amidase (bbdA), and pBAM2, containing gene clusters responsible for the downstream degradation of 2,6-DCBA. [, , ]

Q9: Are there concerns about the stability of BAM degradation in bioremediation applications using Aminobacter sp. MSH1?

A9: Yes, studies have shown that Aminobacter sp. MSH1 can lose its BAM-mineralizing phenotype, specifically the ability to degrade 2,6-DCBA, under non-selective conditions, particularly in environments rich in alternative carbon sources. [, , ] This instability poses a challenge for long-term bioremediation strategies.

Q10: What strategies are being explored to improve the efficiency of BAM bioremediation?

A10: Current research focuses on enhancing the stability and activity of BAM-degrading bacteria in bioremediation applications. This includes exploring the use of biocarriers for immobilization, optimizing environmental conditions in bioreactors, and investigating the potential of co-inoculation with "helper" bacteria to support the degrader population. [, , , ]

Q11: What analytical techniques are commonly employed for detecting and quantifying BAM in environmental samples?

A11: Various analytical methods are used for BAM detection and quantification, with the choice depending on the required sensitivity and sample matrix. Common techniques include gas chromatography coupled with mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) [, , , , ], and enzyme-linked immunosorbent assay (ELISA). [, , ]

Q12: What is the significance of compound-specific stable isotope analysis (CSIA) in studying BAM degradation?

A12: CSIA provides valuable insights into BAM degradation pathways by analyzing the changes in natural isotope abundances (e.g., 13C/12C and 15N/14N) during biodegradation. This approach helps differentiate between BAM formation from dichlobenil and its actual degradation. [, ]

Q13: What challenges are associated with using CSIA for BAM analysis in groundwater?

A13: The low concentrations of BAM typically found in groundwater necessitate the extraction of large water volumes for CSIA. This large-volume extraction process can introduce isotope fractionation artifacts, potentially affecting the accuracy of isotope ratio measurements. [] Therefore, careful method evaluation and optimization are crucial to minimize these artifacts.

Q14: What are the structural characteristics of BAM?

A14: BAM has the molecular formula C7H5Cl2NO, a molecular weight of 190.03 g/mol, and its structure consists of a benzene ring with two chlorine atoms at the 2 and 6 positions and an amide group (-CONH2) attached to the ring. []

Q15: Are there any known structural analogues of BAM that are relevant to its environmental fate or biodegradation?

A16: Yes, structurally similar compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) also degrade to potentially persistent amides. [] The presence of halogens in these amides is thought to hinder their degradation by microorganisms. []

Q16: What are the future directions for research on BAM?

A16: Further research is needed to:

  • Explore the use of advanced oxidation processes, like electrochemical oxidation, as a potential treatment method for BAM removal from contaminated water. []

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